Ido-IN-1

Description

Properties

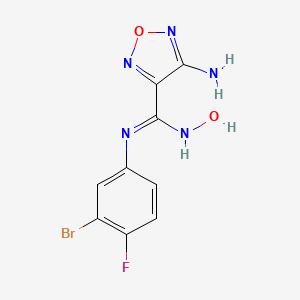

IUPAC Name |

4-amino-N'-(3-bromo-4-fluorophenyl)-N-hydroxy-1,2,5-oxadiazole-3-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrFN5O2/c10-5-3-4(1-2-6(5)11)13-9(14-17)7-8(12)16-18-15-7/h1-3,17H,(H2,12,16)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORHZJUSHZUCMKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=C(C2=NON=C2N)NO)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrFN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ido-IN-1 and the Kynurenine Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ido-IN-1, a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), and its interaction with the kynurenine pathway. This document consolidates key quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes to serve as a comprehensive resource for professionals in the field of drug discovery and development.

Introduction: The Kynurenine Pathway and IDO1

The kynurenine pathway is the primary metabolic route for the essential amino acid L-tryptophan, catabolizing over 95% of it.[1] This pathway is initiated by the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme that catalyzes the conversion of L-tryptophan to N-formylkynurenine.[2][3][4][5] This initial step is rate-limiting and plays a crucial role in various physiological and pathological processes.[2][3]

IDO1 is not typically active under normal physiological conditions but is significantly upregulated by pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ).[1][2][6] This induction of IDO1 is a key component of the innate immune response.[7] By depleting local tryptophan concentrations and producing bioactive metabolites known as kynurenines, IDO1 creates an immunosuppressive microenvironment. This mechanism is critical in maternal tolerance to the fetus but can be co-opted by tumor cells to evade the immune system.[5] Overexpression of IDO1 in various cancers is often correlated with a poor prognosis.[5][8][9] Consequently, the inhibition of IDO1 has emerged as a promising strategy in cancer immunotherapy.

This compound: A Potent IDO1 Inhibitor

This compound is a potent inhibitor of the IDO1 enzyme. Its mechanism of action involves the direct interference with the catalytic activity of IDO1, thereby blocking the conversion of tryptophan to kynurenine.

Quantitative Data on IDO1 Inhibitors

The inhibitory potency of this compound and other key IDO1 inhibitors is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.

| Compound | Assay Type | Cell Line/Enzyme Source | IC50 (nM) | Reference(s) |

| This compound | Enzymatic | Recombinant hIDO1 | 59 | [10] |

| Epacadostat | Enzymatic | Recombinant hIDO1 | 10, 72 | [11][12] |

| Epacadostat | Cellular (Kynurenine) | SKOV-3 | 15.3 | [11][13] |

| Navoximod | Cellular (Kynurenine) | Not Specified | 75 | [14][15] |

| BMS-986205 | Cellular (Kynurenine) | HeLa | 1.7 | [3] |

| BMS-986205 | Cellular (Kynurenine) | SKOV-3 | 9.5 | [11][13] |

Signaling Pathways and Mechanisms

The following diagrams illustrate the kynurenine pathway and the mechanism of IDO1 inhibition.

Figure 1: Simplified overview of the Kynurenine Pathway.

Figure 2: Mechanism of IDO1-mediated immune suppression and its inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize IDO1 inhibitors and their effects on the kynurenine pathway.

In Vitro IDO1 Enzymatic Assay

This protocol is adapted from standard methods used to determine the inhibitory activity of compounds on purified recombinant IDO1 enzyme.[2][7]

Objective: To determine the IC50 value of a test compound (e.g., this compound) against recombinant human IDO1.

Materials:

-

Recombinant human IDO1 protein

-

L-Tryptophan (substrate)

-

Potassium phosphate buffer (50 mM, pH 6.5)

-

Ascorbic acid (Ascorbate)

-

Methylene blue

-

Catalase

-

Test compound (e.g., this compound) dissolved in DMSO

-

Trichloroacetic acid (TCA)

-

96-well microplate

-

Plate reader capable of measuring absorbance at 480 nm (for colorimetric detection of kynurenine) or HPLC system.

Procedure:

-

Prepare Assay Mixture: In a 96-well plate, prepare the reaction mixture containing 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbate, 10 μM methylene blue, and 100 μg/mL catalase.

-

Add Test Compound: Add serial dilutions of the test compound (dissolved in DMSO) to the wells. Include a DMSO-only control (no inhibitor).

-

Add Enzyme: Add purified recombinant IDO1 protein to each well.

-

Initiate Reaction: Start the enzymatic reaction by adding L-tryptophan to a final concentration of 400 μM. The final reaction volume is typically 200 μL.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes.

-

Terminate Reaction: Stop the reaction by adding 20 μL of 30% (w/v) TCA.

-

Hydrolysis: Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.

-

Centrifugation: Centrifuge the plate to pellet any precipitated protein.

-

Kynurenine Detection (Colorimetric):

-

Transfer the supernatant to a new plate.

-

Add 2% (w/v) p-dimethylaminobenzaldehyde (DMAB) in acetic acid.

-

Measure the absorbance at 480 nm.

-

-

Kynurenine Detection (HPLC):

-

Analyze the supernatant by reverse-phase HPLC to quantify kynurenine.

-

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based IDO1 Activity Assay (SKOV-3 or HeLa Cells)

This protocol describes a method to assess the inhibitory effect of a compound on IDO1 activity in a cellular context.[11]

Objective: To measure the IC50 of a test compound in inhibiting IFN-γ-induced kynurenine production in a human cancer cell line.

Materials:

-

SKOV-3 or HeLa human cancer cell lines

-

Cell culture medium (e.g., RPMI, DMEM) with fetal bovine serum (FBS) and antibiotics

-

Recombinant human IFN-γ

-

Test compound (e.g., this compound)

-

96-well cell culture plates

-

TCA

-

p-DMAB solution (for colorimetric assay) or access to an HPLC system.

Procedure:

-

Cell Seeding: Seed SKOV-3 or HeLa cells into a 96-well plate at a density of 1-3 x 10^4 cells/well and allow them to adhere overnight.[11]

-

IDO1 Induction: The next day, add IFN-γ to the cell culture medium at a final concentration of 10-100 ng/mL to induce IDO1 expression.[11]

-

Add Test Compound: Simultaneously or after a short pre-incubation with IFN-γ, add serial dilutions of the test compound to the wells.

-

Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.[11]

-

Sample Collection: After incubation, collect the cell culture supernatant.

-

Kynurenine Measurement:

-

Colorimetric Method:

-

Mix 140 μL of supernatant with 10 μL of 6.1 N TCA and incubate for 30 minutes at 50°C.

-

Centrifuge to remove any precipitate.

-

Transfer 100 μL of the supernatant to a new plate and add 100 μL of 2% (w/v) p-DMAB in acetic acid.

-

Measure absorbance at 480 nm.

-

-

HPLC Method:

-

Prepare the supernatant for HPLC analysis (e.g., by protein precipitation with TCA followed by centrifugation).

-

Inject the sample onto an HPLC system for kynurenine quantification.

-

-

-

Data Analysis: Create a standard curve using known concentrations of kynurenine. Determine the concentration of kynurenine in each sample. Calculate the percent inhibition of kynurenine production for each compound concentration and determine the cellular IC50 value.

HPLC Quantification of Tryptophan and Kynurenine

This protocol outlines a general method for the simultaneous measurement of tryptophan and kynurenine in cell culture supernatants or other biological fluids by High-Performance Liquid Chromatography (HPLC).[10][12]

Objective: To quantify the concentrations of tryptophan and kynurenine in biological samples.

Materials:

-

HPLC system with a UV or diode array detector

-

C18 reverse-phase HPLC column

-

Mobile phase: e.g., 15 mM potassium phosphate buffer (pH 6.4) with 2.7% (v/v) acetonitrile.[12]

-

Tryptophan and kynurenine analytical standards

-

Samples (e.g., cell culture supernatant)

-

TCA or other protein precipitation agent

-

Centrifuge and appropriate tubes/vials.

Procedure:

-

Standard Curve Preparation: Prepare a series of standard solutions with known concentrations of tryptophan and kynurenine in the mobile phase or a similar matrix to the samples.

-

Sample Preparation:

-

Thaw frozen samples on ice.

-

Precipitate proteins by adding TCA, followed by vortexing and centrifugation.

-

Collect the supernatant for analysis.

-

-

HPLC Analysis:

-

Equilibrate the C18 column with the mobile phase.

-

Inject a fixed volume of the prepared standards and samples onto the column.

-

Run the HPLC with an isocratic mobile phase at a constant flow rate (e.g., 0.8 mL/min).[12]

-

Detect tryptophan and kynurenine by their absorbance at specific wavelengths (e.g., 280 nm for tryptophan and 360 nm for kynurenine).[12]

-

-

Data Analysis:

-

Integrate the peak areas for tryptophan and kynurenine in the chromatograms of the standards and samples.

-

Generate a standard curve by plotting peak area versus concentration for the standards.

-

Determine the concentrations of tryptophan and kynurenine in the samples by interpolating their peak areas on the standard curve.

-

The kynurenine/tryptophan ratio can be calculated as an indicator of IDO1 activity.

-

Conclusion

This compound is a valuable tool for researchers studying the kynurenine pathway and its role in disease. Its potent and specific inhibition of IDO1 allows for the elucidation of the downstream consequences of blocking this key metabolic checkpoint. The experimental protocols detailed in this guide provide a framework for the consistent and reliable evaluation of this compound and other IDO1 inhibitors. A thorough understanding of the methodologies and the underlying biology is essential for the continued development of novel therapeutics targeting the kynurenine pathway for the treatment of cancer and other immune-related disorders.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. IDO Enzyme Assay [bio-protocol.org]

- 3. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interactions of IDO and the Kynurenine Pathway with Cell Transduction Systems and Metabolism at the Inflammation–Cancer Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. library.search.tulane.edu [library.search.tulane.edu]

- 7. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] More rapid method for simultaneous measurement of tryptophan and kynurenine by HPLC. | Semantic Scholar [semanticscholar.org]

- 9. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. escholarship.org [escholarship.org]

- 11. oncotarget.com [oncotarget.com]

- 12. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Indoleamine 2,3-dioxygenase 1: A Technical Guide to a Promising Immunotherapeutic Target

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint regulator and a compelling therapeutic target in oncology. By catalyzing the initial and rate-limiting step in tryptophan catabolism, IDO1 creates an immunosuppressive microenvironment that facilitates tumor immune escape. This technical guide provides an in-depth overview of IDO1's mechanism of action, the signaling pathways it modulates, and the development of small molecule inhibitors. It includes a compilation of quantitative data for key inhibitors, detailed experimental protocols for assessing IDO1 activity, and visualizations of the core signaling pathways and experimental workflows to support researchers and drug development professionals in this dynamic field.

Introduction to IDO1

Indoleamine 2,3-dioxygenase 1 is a cytosolic, heme-containing enzyme that initiates the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2] In normal physiological conditions, IDO1 plays a role in maternal tolerance to the fetus and modulating immune responses to prevent excessive inflammation.[3] However, many tumors exploit this mechanism to evade the host immune system.[4] The expression of IDO1 in tumor cells, stromal cells, and antigen-presenting cells within the tumor microenvironment is often associated with a poor prognosis.[5][6]

The immunosuppressive effects of IDO1 are twofold:

-

Tryptophan Depletion: The depletion of tryptophan in the local microenvironment inhibits the proliferation and function of effector T cells, which require this essential amino acid for their activity.[7][8] This starvation can lead to T cell anergy or apoptosis.[1]

-

Kynurenine Accumulation: The enzymatic activity of IDO1 produces a series of metabolites, collectively known as kynurenines.[1] Kynurenine itself is a potent immunoregulatory molecule that can induce the differentiation of regulatory T cells (Tregs) and inhibit the activity of natural killer (NK) cells.[7]

Given its central role in creating an immunosuppressive milieu, inhibiting IDO1 is a promising strategy to restore anti-tumor immunity, often in combination with other immunotherapies like checkpoint inhibitors.[9]

The IDO1 Signaling Pathway

IDO1-mediated immune suppression is orchestrated through a complex signaling cascade. The depletion of tryptophan and the accumulation of kynurenine trigger distinct downstream pathways that ultimately dampen the anti-tumor immune response.

Tryptophan Depletion and GCN2 Kinase Activation

The reduction in local tryptophan concentrations is sensed by the General Control Nonderepressible 2 (GCN2) kinase.[1][6] This leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which in turn inhibits protein synthesis and induces a state of anergy or cell cycle arrest in effector T cells.[10]

Kynurenine and the Aryl Hydrocarbon Receptor (AhR)

Kynurenine, the primary product of the IDO1 reaction, acts as a ligand for the Aryl Hydrocarbon Receptor (AhR), a transcription factor.[3][11] Activation of AhR in T cells promotes their differentiation into immunosuppressive regulatory T cells (Tregs).[12][13] AhR signaling can also suppress the function of dendritic cells (DCs) and natural killer (NK) cells.[3]

IDO1 Inhibitors: Quantitative Data

A number of small molecule inhibitors targeting IDO1 have been developed and evaluated in preclinical and clinical studies. The following tables summarize key quantitative data for some of the most prominent inhibitors.

| Inhibitor | Target(s) | Mechanism of Action | Ki | IC50 | Reference(s) |

| Epacadostat (INCB024360) | IDO1 | Competitive, reversible | - | ~10 nM (human IDO1), 71.8 nM | [10][14][15] |

| Navoximod (GDC-0919) | IDO1 | Competitive | 7 nM | 75 nM | [7][16][17] |

| Indoximod (NLG-8189) | IDO Pathway | Tryptophan mimetic, acts downstream of IDO1 | 34 µM (for 1-MT racemate) | - | [5][18][19] |

| Linrodostat (BMS-986205) | IDO1 | Irreversible | - | 1.1 nM (in IDO1-HEK293 cells), 1.7 nM (in HeLa cells) | [20][21][22] |

| Inhibitor | Clinical Trial (Identifier) | Phase | Indication | Combination Therapy | Key Efficacy Results | Reference(s) |

| Epacadostat | ECHO-202/KEYNOTE-037 | I/II | Advanced Melanoma | Pembrolizumab | ORR: 56% | [23] |

| Epacadostat | ECHO-301/KEYNOTE-252 | III | Unresectable or Metastatic Melanoma | Pembrolizumab | No significant improvement in PFS over pembrolizumab alone. | [23] |

| Indoximod | - | II | Advanced Melanoma | Pembrolizumab | ORR: 51% | [24] |

| Linrodostat (BMS-986205) | CA017-003 (NCT02658890) | I/IIa | Advanced Bladder Cancer | Nivolumab | ORR: 32% | [25] |

| Linrodostat (BMS-986205) | CA017-003 (NCT02658890) | I/IIa | Advanced Cervical Cancer | Nivolumab | ORR: 13.6% | [25] |

| Navoximod | NCT02048709 | I | Recurrent Advanced Solid Tumors | Monotherapy | Stable Disease: 36% | [26] |

Experimental Protocols

Accurate assessment of IDO1 activity is crucial for the evaluation of potential inhibitors. Below are detailed methodologies for common in vitro and cell-based assays.

In Vitro IDO1 Enzyme Activity Assay (HPLC-based)

This protocol measures the enzymatic activity of IDO1 by quantifying the production of kynurenine from tryptophan using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Recombinant human IDO1 enzyme

-

L-Tryptophan (substrate)

-

Potassium phosphate buffer (100 mM, pH 6.5)

-

Methylene blue (50 µM)

-

Ascorbic acid (50 mM)

-

Catalase (20 µg/mL)

-

Perchloric acid (60%)

-

Test inhibitor compound

-

HPLC system with a C18 reverse-phase column and UV detector

Procedure:

-

Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing 100 mM potassium phosphate buffer (pH 6.5), 50 µM methylene blue, 50 mM ascorbate, and 20 µg/mL catalase.

-

Add Inhibitor: Add the test inhibitor at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).

-

Pre-incubation: Pre-incubate the reaction mixture with the inhibitor and recombinant IDO1 enzyme for 10-15 minutes at 37°C.

-

Initiate the Reaction: Start the enzymatic reaction by adding L-tryptophan to a final concentration of 0.4 mM.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at 37°C.

-

Stop the Reaction: Terminate the reaction by adding perchloric acid to a final concentration of 6%.

-

Protein Precipitation: Centrifuge the samples at 14,000 x g for 10 minutes to pellet the precipitated protein.

-

Sample Analysis: Filter the supernatant and inject a defined volume into the HPLC system.

-

Quantification: Separate and quantify kynurenine by monitoring the absorbance at 360 nm. Calculate the concentration of kynurenine produced based on a standard curve.

-

Data Analysis: Determine the IC50 value of the test inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

Cell-Based IDO1 Activity Assay

This assay measures the activity of IDO1 in a cellular context, providing insights into compound permeability and intracellular target engagement.

Materials:

-

Human cancer cell line known to express IDO1 upon stimulation (e.g., SK-OV-3, HeLa)

-

Cell culture medium (e.g., McCoy's 5A, DMEM) with fetal bovine serum (FBS) and antibiotics

-

Recombinant human interferon-gamma (IFNγ)

-

Test inhibitor compound

-

Trichloroacetic acid (TCA)

-

p-Dimethylaminobenzaldehyde (DMAB) reagent (Ehrlich's reagent)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells (e.g., 1 x 10^4 HeLa cells/well) in a 96-well plate and allow them to adhere overnight.[9]

-

IDO1 Induction and Inhibition: The next day, replace the medium with fresh medium containing IFNγ (e.g., 10 ng/mL) and serial dilutions of the test inhibitor.[9] Include a vehicle control.

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

-

Sample Collection: After incubation, carefully collect 140 µL of the cell culture supernatant from each well.[9]

-

Hydrolysis of N-formylkynurenine: Add 10 µL of 6.1 N TCA to each supernatant sample and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[9]

-

Centrifugation: Centrifuge the plate to pellet any precipitate.

-

Colorimetric Reaction: Transfer 100 µL of the supernatant to a new 96-well plate and add 100 µL of 2% (w/v) p-DMAB in acetic acid.[9]

-

Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 480 nm using a microplate reader.

-

Data Analysis: Calculate the kynurenine concentration from a standard curve and determine the IC50 of the inhibitor.

Conclusion and Future Directions

IDO1 remains a compelling target for cancer immunotherapy, despite the mixed results of clinical trials with first-generation inhibitors. The failure of the ECHO-301 trial has highlighted the need for a more nuanced understanding of the IDO1 pathway and the development of more potent and selective inhibitors. Future research should focus on identifying predictive biomarkers to select patients most likely to benefit from IDO1 inhibition, exploring rational combination therapies, and investigating the roles of other tryptophan-catabolizing enzymes like IDO2 and TDO. The methodologies and data presented in this guide provide a solid foundation for researchers to continue advancing the field of IDO1-targeted therapies.

References

- 1. selleckchem.com [selleckchem.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. urotoday.com [urotoday.com]

- 4. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. Phase I study of the indoleamine 2,3-dioxygenase 1 inhibitor navoximod (GDC-0919) as monotherapy and in combination with the PD-L1 inhibitor atezolizumab in Japanese patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. Bristol Myers Squibb - Encouraging Response Observed with Opdivo (nivolumab) Plus Investigational IDO1 Inhibitor, BMS-986205, in Heavily Pre-Treated Patients with Advanced Cancers in Phase 1/2a Study CA017-003 [news.bms.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Epacadostat (INCB024360) | IDO1 inhibitor | CAS 1204669-58-8 | immunomodulating and antitumor activity | Buy INCB024360; IDO-IN-1; INCB-024360; INCB-24360; INCB24360 from Supplier InvivoChem [invivochem.com]

- 15. INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Navoximod | Indoleamine 2,3-Dioxygenase (IDO) | TargetMol [targetmol.com]

- 18. aacrjournals.org [aacrjournals.org]

- 19. cancer-research-network.com [cancer-research-network.com]

- 20. medchemexpress.com [medchemexpress.com]

- 21. selleckchem.com [selleckchem.com]

- 22. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 23. dailynews.ascopubs.org [dailynews.ascopubs.org]

- 24. Nanodelivery Optimization of IDO1 Inhibitors in Tumor Immunotherapy: Challenges and Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 25. targetedonc.com [targetedonc.com]

- 26. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Ido-IN-1: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the kynurenine pathway of tryptophan metabolism and a key mediator of immune suppression in the tumor microenvironment. Its role in cancer immune evasion has established it as a significant target for novel cancer immunotherapies. This technical guide provides an in-depth overview of the discovery and development of Ido-IN-1, a potent and selective inhibitor of the IDO1 enzyme. This document details the compound's chemical properties, mechanism of action, and the experimental methodologies used for its characterization. Included are summaries of quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding for research and drug development professionals.

Introduction to IDO1 and Its Role in Cancer

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan to N-formylkynurenine. This process is a central component of the kynurenine pathway and plays a crucial role in immune regulation. In the context of cancer, tumor cells and other cells within the tumor microenvironment can upregulate IDO1 expression, leading to a localized depletion of tryptophan and an accumulation of its catabolites, collectively known as kynurenines.[1]

This alteration of the metabolic environment has profound immunosuppressive effects:

-

T-cell Starvation: T-cells are particularly sensitive to low tryptophan levels, and its depletion can lead to cell cycle arrest and anergy.[1][2]

-

Generation of Immunosuppressive Metabolites: The accumulation of kynurenine and its derivatives activates the aryl hydrocarbon receptor (AhR), which in turn promotes the differentiation of regulatory T-cells (Tregs) and myeloid-derived suppressor cells (MDSCs), further dampening the anti-tumor immune response.[2][3]

By creating an immune-privileged microenvironment, IDO1 allows tumor cells to evade immune surveillance and destruction.[4] Consequently, the inhibition of IDO1 has emerged as a promising therapeutic strategy to restore anti-tumor immunity.[5]

This compound: Compound Profile

This compound is a potent small molecule inhibitor of the IDO1 enzyme. Its discovery marked a significant step in the development of targeted therapies against this immunosuppressive mechanism.

Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | 4-amino-N'-(3-bromo-4-fluorophenyl)-N-hydroxy-1,2,5-oxadiazole-3-carboximidamide | [1] |

| CAS Number | 914638-30-5 | [6] |

| Molecular Formula | C9H7BrFN5O2 | [1] |

| Molecular Weight | 316.09 g/mol | [1] |

| Appearance | White to gray solid | [7] |

In Vitro Potency and Efficacy

| Assay Type | Metric | Value | Reference |

| Enzymatic Assay | IC50 | 59 nM | [8][9] |

| HeLa Cell-Based Assay | IC50 | 12 nM | [7][9] |

Signaling Pathways and Mechanism of Action

This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of IDO1, thereby blocking the catabolism of tryptophan into kynurenine. This action reverses the immunosuppressive effects mediated by IDO1 in the tumor microenvironment.

IDO1-Mediated Immune Suppression Pathway

The following diagram illustrates the central role of IDO1 in promoting immune evasion by cancer cells and the point of intervention for this compound.

Caption: IDO1 pathway in tumor immune evasion and this compound intervention.

Experimental Protocols

The characterization of this compound involved a series of enzymatic and cell-based assays to determine its potency and mechanism of action.

Recombinant Human IDO1 Enzymatic Assay

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified recombinant human IDO1.

Objective: To determine the IC50 value of this compound against recombinant human IDO1.

Materials:

-

Recombinant human IDO1 (rhIDO1) protein

-

L-tryptophan (substrate)

-

Ascorbic acid

-

Methylene blue

-

Catalase

-

Potassium phosphate buffer (pH 6.5)

-

This compound (test compound)

-

96-well microplate

-

Plate reader

Procedure:

-

A reaction mixture is prepared containing potassium phosphate buffer (50 mM, pH 6.5), catalase (200 µg/mL), and rhIDO1 protein (0.125 µg).[7]

-

This compound, dissolved in DMSO, is added to the reaction mixture at various concentrations. A DMSO-only control is also prepared.

-

The mixture is pre-incubated for a specified time and temperature (e.g., 15 minutes at room temperature).[7]

-

The enzymatic reaction is initiated by the addition of L-tryptophan to a final concentration of 200 µM.

-

The reaction is allowed to proceed for a defined period (e.g., 15-60 minutes) at 37°C.

-

The reaction is terminated by the addition of an acid (e.g., perchloric acid or trichloroacetic acid).[10]

-

The amount of kynurenine produced is quantified by measuring the absorbance at 321 nm or by HPLC.[10]

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

HeLa Cell-Based IDO1/Kynurenine Assay

This assay measures the ability of this compound to inhibit IDO1 activity within a cellular context.[7][9]

Objective: To determine the cellular IC50 value of this compound.

Materials:

-

HeLa cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Human interferon-gamma (IFN-γ)

-

This compound (test compound)

-

96-well cell culture plate

-

p-dimethylaminobenzaldehyde (DMAB) reagent or HPLC system for kynurenine detection

Procedure:

-

HeLa cells are seeded into a 96-well plate at a density of 5 x 10^4 cells per well and allowed to adhere overnight.[4]

-

The cell culture medium is replaced with fresh medium containing IFN-γ (e.g., 100 ng/mL) to induce the expression of IDO1.[11]

-

This compound is added to the wells at various concentrations, and the cells are incubated for 24-48 hours.[9][11]

-

After incubation, the cell culture supernatant is collected.

-

The concentration of kynurenine in the supernatant is measured. This can be done colorimetrically by adding DMAB reagent, which reacts with kynurenine to produce a yellow-colored product that can be measured at 480 nm.[12] Alternatively, kynurenine levels can be quantified by HPLC.

-

The cellular IC50 value is determined by plotting the percentage of inhibition of kynurenine production against the logarithm of the inhibitor concentration.

Experimental and Developmental Workflow

The discovery and preclinical development of an IDO1 inhibitor like this compound typically follows a structured workflow, from initial screening to in vivo validation.

IDO1 Inhibitor Discovery Workflow

The following diagram outlines a typical workflow for the discovery and preclinical evaluation of novel IDO1 inhibitors.

Caption: A generalized workflow for the discovery of IDO1 inhibitors.

Conclusion

This compound is a potent and selective inhibitor of IDO1 with demonstrated in vitro and cellular activity. The methodologies outlined in this guide provide a framework for the evaluation of this and other IDO1 inhibitors. The continued investigation of compounds like this compound is crucial for the development of new immunotherapeutic strategies that can overcome tumor-induced immune suppression and improve patient outcomes in oncology. The detailed protocols and pathway diagrams presented herein are intended to serve as a valuable resource for researchers and drug developers in this rapidly advancing field.

References

- 1. Cancer Immunotherapy by Targeting IDO1/TDO and Their Downstream Effectors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]

- 6. CAS RN 914638-30-5 | Fisher Scientific [fishersci.no]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. IDO Enzyme Assay [bio-protocol.org]

- 11. researchgate.net [researchgate.net]

- 12. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

Ido-IN-1: A Technical Guide to a Potent Indoleamine 2,3-Dioxygenase 1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ido-IN-1 is a potent small molecule inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism. Upregulation of IDO1 is a critical mechanism of immune evasion in various pathological conditions, including cancer. By inhibiting IDO1, this compound restores anti-tumor immunity by preventing the depletion of tryptophan and the accumulation of immunosuppressive kynurenine metabolites. This technical guide provides a comprehensive overview of the structural and functional characteristics of this compound, including its chemical properties, mechanism of action, and detailed experimental protocols for its evaluation.

Structural Characteristics

This compound is a synthetic, small molecule with the chemical formula C₉H₇BrFN₅O₂. Its structure features a central 1,2,5-oxadiazole ring, which is crucial for its inhibitory activity.

| Property | Value |

| Molecular Formula | C₉H₇BrFN₅O₂ |

| Molecular Weight | 316.09 g/mol |

| CAS Number | 914638-30-5 |

| SMILES | NC1=NON=C1/C(NO)=N/C2=CC(Br)=C(F)C=C2 |

| IUPAC Name | 4-amino-N'-(3-bromo-4-fluorophenyl)-N-hydroxy-1,2,5-oxadiazole-3-carboximidamide |

Functional Characteristics and Mechanism of Action

This compound is a potent and selective inhibitor of the IDO1 enzyme.[1] IDO1 catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan to N-formylkynurenine.[2] This process has significant implications for immune regulation. In the tumor microenvironment, the depletion of tryptophan and the accumulation of its catabolites, collectively known as kynurenines, lead to the suppression of T-cell and natural killer (NK) cell function and the promotion of regulatory T-cell (Treg) activity, thereby enabling tumor cells to evade the host immune system.[3]

This compound directly inhibits the enzymatic activity of IDO1, leading to a reduction in kynurenine production and a restoration of local tryptophan levels. This, in turn, alleviates the immunosuppressive microenvironment, enhancing the proliferation and effector function of anti-tumor immune cells.

Quantitative Data on Inhibitory Activity

| Assay Type | IC₅₀ | Reference |

| Enzymatic Assay (Human IDO1) | 59 nM | [4] |

| Cell-Based Assay (HeLa cells) | 12 nM | [4] |

While this compound is a potent inhibitor, the specific mode of reversible inhibition (competitive, non-competitive, or uncompetitive) is not definitively specified in the available literature. Generally, IDO1 inhibitors can exhibit various modes of action, including competing with the substrate (tryptophan) or binding to other sites on the enzyme.[5][6]

Signaling Pathway

The inhibition of IDO1 by this compound fundamentally alters the kynurenine signaling pathway, leading to a pro-inflammatory and anti-tumor immune response.

Caption: this compound inhibits the IDO1 enzyme, blocking tryptophan catabolism and subsequent immune suppression.

Experimental Protocols

Cell-Free IDO1 Enzyme Inhibition Assay

This protocol is adapted from standard absorbance-based assays used to determine IDO1 enzyme activity in a cell-free system.[1]

Objective: To determine the in vitro inhibitory activity of this compound on purified recombinant human IDO1 enzyme.

Materials:

-

Recombinant human IDO1 protein

-

L-tryptophan (substrate)

-

This compound (test inhibitor)

-

Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5)

-

Cofactor Solution: 20 mM L-ascorbic acid, 10 µM methylene blue, 100 µg/mL catalase

-

Stop Solution: 30% (w/v) trichloroacetic acid (TCA)

-

Colorimetric Reagent: 2% (w/v) p-dimethylaminobenzaldehyde (DMAB) in acetic acid

-

96-well microplate

-

Incubator (37°C)

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, cofactor solution, and the desired concentration of this compound or vehicle control (e.g., DMSO).

-

Add the recombinant IDO1 enzyme to the reaction mixture and pre-incubate for 10-15 minutes at room temperature.

-

Initiate the enzymatic reaction by adding L-tryptophan to a final concentration of 400 µM.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Terminate the reaction by adding the stop solution (TCA).

-

Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.

-

Centrifuge the plate to pellet any precipitated protein.

-

Transfer the supernatant to a new plate and add the colorimetric reagent (DMAB).

-

Incubate at room temperature for 10 minutes to allow for color development.

-

Measure the absorbance at 480 nm using a microplate reader.

-

Calculate the percent inhibition of IDO1 activity by this compound compared to the vehicle control.

Caption: Workflow for the cell-free IDO1 enzyme inhibition assay.

Cell-Based IDO1 Inhibition Assay (HeLa Cells)

This protocol is based on the widely used HeLa cell model for assessing IDO1 inhibition in a cellular context.[4]

Objective: To determine the inhibitory activity of this compound on IDO1 in human cells.

Materials:

-

HeLa cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Human interferon-gamma (IFN-γ)

-

This compound (test inhibitor)

-

L-tryptophan

-

Trichloroacetic acid (TCA)

-

p-dimethylaminobenzaldehyde (DMAB)

-

96-well cell culture plate

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Seed HeLa cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

The next day, treat the cells with human IFN-γ (e.g., 10 ng/mL) to induce IDO1 expression.

-

Simultaneously, add various concentrations of this compound or vehicle control to the wells. The culture medium should be supplemented with L-tryptophan (e.g., 15 µg/mL).

-

Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ incubator.

-

After incubation, collect the cell culture supernatant.

-

Add TCA to the supernatant to a final concentration of 6.1 N and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine.

-

Centrifuge the samples to remove any precipitate.

-

Transfer the supernatant to a new 96-well plate and add an equal volume of freshly prepared DMAB solution.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 480 nm.

-

Determine the concentration of kynurenine produced using a standard curve and calculate the IC₅₀ value for this compound.

Caption: Workflow for the cell-based IDO1 inhibition assay using HeLa cells.

Conclusion

This compound is a valuable research tool for investigating the role of the IDO1-kynurenine pathway in various physiological and pathological processes. Its high potency and well-characterized inhibitory activity make it a suitable compound for in vitro and cellular studies aimed at understanding the immunological consequences of IDO1 inhibition. The experimental protocols provided in this guide offer a starting point for researchers to evaluate the efficacy of this compound and other potential IDO1 inhibitors. Further investigation into the precise kinetic mechanism of this compound will provide a more complete understanding of its interaction with the IDO1 enzyme.

References

- 1. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Frontiers | Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations [frontiersin.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

The Effects of IDO1 Inhibition on T-Cell Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical immunomodulatory enzyme that plays a pivotal role in suppressing T-cell responses. By catalyzing the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan, IDO1 creates an immunosuppressive microenvironment that is often exploited by tumors to evade immune destruction.[1][2][3] This guide provides an in-depth technical overview of the mechanisms by which IDO1 inhibits T-cell activation and how targeted inhibitors can reverse these effects, with a focus on the well-characterized inhibitor Epacadostat as a representative example for potent, selective IDO1 inhibitors.

Core Mechanism: IDO1-Mediated T-Cell Suppression

The immunosuppressive function of IDO1 is primarily mediated through two interconnected mechanisms: the depletion of tryptophan and the accumulation of its catabolites, collectively known as kynurenines.[1][4][5][6]

-

Tryptophan Depletion: T-cells are highly sensitive to local tryptophan concentrations.[7] A reduction in this essential amino acid is sensed by the kinase General Control Nonderepressible 2 (GCN2), which initiates a stress-response pathway.[8][9] This leads to a halt in the cell cycle, resulting in T-cell anergy (a state of non-responsiveness) and eventual apoptosis (programmed cell death).[4][7][9]

-

Kynurenine Accumulation: The metabolic products of tryptophan degradation, such as kynurenine, are not merely byproducts but act as potent signaling molecules.[8][9] These metabolites can bind to the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor present in T-cells.[5][10] Activation of AhR signaling promotes the differentiation of naïve CD4+ T-cells into immunosuppressive regulatory T-cells (Tregs) and inhibits the activity of effector T-cells.[5][10]

This dual mechanism effectively creates a robust barrier to anti-tumor immunity, preventing the proliferation and function of T-cells that would otherwise recognize and eliminate malignant cells.[4]

Reversing Suppression: The Role of IDO1 Inhibitors

IDO1 inhibitors are small molecules designed to block the enzymatic activity of IDO1.[1] By doing so, they prevent the degradation of tryptophan, thereby restoring the local microenvironment to one that is permissive for T-cell activation and function.

The inhibitor Epacadostat, for example, has been shown to effectively rescue T-cell activation from IDO1-mediated suppression at nanomolar concentrations.[7][11] This leads to several key outcomes:

-

Restored T-Cell Proliferation: By preventing tryptophan starvation, IDO1 inhibitors allow T-cells to proliferate upon antigen recognition.[10]

-

Enhanced Effector Function: The absence of suppressive kynurenine metabolites allows for robust effector T-cell responses. This includes increased production of pro-inflammatory cytokines such as IFN-γ and TNFα, and enhanced lytic activity against tumor cells.[10]

-

Reduced Treg Proliferation: IDO1 inhibition significantly decreases the proliferation of immunosuppressive Tregs that are induced by IDO1 activity.[10]

-

Increased Immune Cell Migration: Studies have shown that IDO1 inhibition with epacadostat can significantly increase the migration of both NK cells and CD4+ T-cells towards cancer cells.[12]

Quantitative Data on IDO1 Inhibition

The efficacy of IDO1 inhibitors is quantified through various in vitro assays. The tables below summarize representative data for the inhibitor Epacadostat.

Table 1: Potency of Epacadostat in Cell-Based Assays

| Cell Line | Assay Type | Readout | IC50 Value | Reference |

| SKOV-3 | Kynurenine Production | IL-2 Secretion | ~18 nM | [11] |

| HeLa | Kynurenine Production | Kynurenine Measurement | Not Specified | [11] |

Table 2: Functional Effects of Epacadostat on Human Immune Cells

| Cell Type | Condition | Effect | Observation | Reference |

| Dendritic Cells (DCs) | Matured with IFN-γ + LPS | Cytokine Production | Decreased Kynurenine Production | [10] |

| Peptide-Specific T-cells | Stimulated with Epacadostat-treated DCs | Cytokine Production | Increased IFN-γ, TNFα, GM-CSF, IL-8 | [10] |

| Peptide-Specific T-cells | Stimulated with Epacadostat-treated DCs | Cytotoxicity | Higher levels of tumor cell lysis | [10] |

| Regulatory T-cells (Tregs) | Proliferation induced by IDO+ DCs | Proliferation | Significantly decreased Treg proliferation | [10] |

| CD4+ T-cells | Migration towards HNSCC cells | Cell Migration | Significantly induced migration | [12] |

Experimental Protocols

Detailed and robust experimental protocols are essential for evaluating the efficacy of IDO1 inhibitors. Below are methodologies for key in vitro assays.

Protocol 1: Cell-Based IDO1 Activity Assay

This assay measures a compound's ability to inhibit intracellular IDO1 activity by quantifying the production of kynurenine.

1. Cell Culture and IDO1 Induction:

- Seed HeLa or SKOV-3 cancer cells in a 96-well plate at a density of 50,000 cells/well.[11]

- Incubate overnight at 37°C, 5% CO2.

- To induce IDO1 expression, treat the cells with human interferon-gamma (IFN-γ) at a final concentration of 100 ng/mL.

2. Compound Treatment:

- Prepare serial dilutions of the IDO1 inhibitor (e.g., Ido-IN-1, Epacadostat).

- Add the diluted compounds to the respective wells. Include vehicle-only controls.

3. Incubation and Kynurenine Measurement:

- Incubate the plate for 24-48 hours.

- Collect the cell culture supernatant.

- Measure the concentration of kynurenine in the supernatant. This is typically done by adding a reagent that reacts with kynurenine to produce a colored product, which can be measured spectrophotometrically (e.g., using p-dimethylaminobenzaldehyde). Alternatively, LC-MS can be used for more precise quantification.

4. Data Analysis:

- Calculate the percent inhibition of kynurenine production for each compound concentration relative to the vehicle control.

- Plot the percent inhibition against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: T-Cell / Cancer Cell Co-Culture Assay

This functional assay evaluates the ability of an IDO1 inhibitor to rescue T-cell activation from the immunosuppressive effects of IDO1-expressing cancer cells.[7]

1. Preparation of IDO1-Expressing Cells:

- Seed IDO1-inducible cancer cells (e.g., SKOV-3) in a 96-well plate and induce IDO1 expression with IFN-γ as described in Protocol 1.

- Add serial dilutions of the IDO1 inhibitor to the wells.

2. T-Cell Co-Culture and Activation:

- Add T-cells (e.g., Jurkat T-cell line or peripheral blood mononuclear cells, PBMCs) to the wells containing the cancer cells.

- Add T-cell activators, such as Phytohemagglutinin (PHA) and Phorbol 12-myristate 13-acetate (PMA), or plate-bound anti-CD3 and soluble anti-CD28 antibodies, to stimulate T-cell activation.[11][13]

3. Incubation and Readout:

- Co-culture the cells for 48-72 hours.

- Assess T-cell activation via one of the following methods:

- Cytokine Secretion: Collect the supernatant and measure the concentration of IL-2 (an early marker of T-cell activation) using an ELISA kit.[11]

- Proliferation: If using primary T-cells, label them with a proliferation dye like CFSE before co-culture. After incubation, analyze dye dilution by flow cytometry. Alternatively, use a BrdU incorporation assay.

4. Data Analysis:

- Calculate the percent recovery of T-cell activation (e.g., IL-2 secretion) based on controls with and without IDO1 induction.

- Plot the percent recovery against the inhibitor concentration to determine the IC50 value for the functional rescue of T-cells.[11]

Conclusion

The inhibition of the IDO1 enzyme presents a compelling strategy to counteract a key mechanism of tumor-mediated immune evasion. By preventing the depletion of tryptophan and the production of immunosuppressive kynurenines, inhibitors like Epacadostat can restore the proliferative capacity and effector functions of T-cells. The in vitro assays detailed in this guide provide a robust framework for the screening and characterization of novel IDO1 inhibitors, facilitating the development of new immunotherapies aimed at unleashing the full potential of the host immune system against cancer.

References

- 1. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]

- 3. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 4. amsbio.com [amsbio.com]

- 5. Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. elisakits.co.uk [elisakits.co.uk]

- 7. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cancer Immunotherapy by Targeting IDO1/TDO and Their Downstream Effectors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | IDO1 Inhibition Reduces Immune Cell Exclusion Through Inducing Cell Migration While PD-1 Blockage Increases IL-6 and -8 Secretion From T Cells in Head and Neck Cancer [frontiersin.org]

- 13. tools.thermofisher.com [tools.thermofisher.com]

Preclinical Profile of Ido-IN-1: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the preclinical data available for Ido-IN-1, a potent and selective inhibitor of Indoleamine 2,3-dioxygenase (IDO1). The information is compiled from publicly available scientific literature and is intended to serve as a resource for researchers in the fields of oncology, immunology, and drug development.

Core Compound Activity

This compound is a small molecule inhibitor targeting the heme-containing enzyme IDO1, a critical regulator of immune responses. IDO1 catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway. By inhibiting IDO1, this compound blocks the degradation of tryptophan, thereby preventing the production of immunosuppressive kynurenine metabolites. This action is intended to restore anti-tumor immunity.

Quantitative In Vitro Potency

The inhibitory activity of this compound has been quantified in both enzymatic and cellular assays. The available data is summarized in the table below.

| Assay Type | Target | Cell Line | Parameter | Value | Reference |

| Enzymatic Assay | Human IDO1 | - | IC50 | 59 nM | [1][2][3] |

| Cellular Assay | Human IDO1 | HeLa | IC50 | 12 nM | [3][4] |

| Enzymatic Assay | Tryptophan 2,3-dioxygenase (TDO) | - | IC50 | > 10 µM | [3] |

Table 1: In Vitro Potency of this compound

Preclinical In Vivo Efficacy

Preclinical studies have evaluated the in vivo efficacy of an analog of this compound, designated as compound '5l', in a mouse model of melanoma. Compound '5l' was selected for these in vivo studies due to its improved physicochemical properties.

Mouse Melanoma Model

The efficacy of the this compound analog was assessed in C57BL/6 mice bearing GM-CSF-secreting B16 tumors. The study reported a dose-dependent inhibition of tumor growth that correlated with plasma exposure of the compound.

| Animal Model | Tumor Type | Compound | Dosing | Efficacy Endpoint | Result | Reference |

| C57BL/6 Mice | GM-CSF-secreting B16 Melanoma | This compound analog ('5l') | 75 mg/kg, s.c., b.i.d. | Tumor Growth Control (TGC) | 50% | [5] |

Table 2: In Vivo Efficacy of an this compound Analog

Signaling Pathways and Experimental Workflows

The mechanism of action of this compound involves the modulation of the IDO1-mediated tryptophan catabolism pathway. Inhibition of IDO1 leads to a cascade of downstream effects that counter tumor-induced immune suppression.

IDO1 Signaling Pathway

The following diagram illustrates the canonical IDO1 signaling pathway and the point of intervention for this compound. In the tumor microenvironment, interferon-gamma (IFNγ) stimulates the expression of IDO1 in tumor cells and antigen-presenting cells (APCs). IDO1 then converts tryptophan to kynurenine. Kynurenine and tryptophan depletion lead to the suppression of effector T cells and the activation of regulatory T cells (Tregs), fostering an immunosuppressive environment. This compound directly inhibits the enzymatic activity of IDO1, thereby blocking this immunosuppressive cascade.

Caption: IDO1 Signaling Pathway and this compound Inhibition

Experimental Workflow: In Vitro IDO1 Inhibition Assay

The following diagram outlines the typical workflow for assessing the in vitro potency of an IDO1 inhibitor like this compound using a cell-based assay.

Caption: Workflow for In Vitro IDO1 Inhibition Assay

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard procedures for evaluating IDO1 inhibitors.

Recombinant Human IDO1 Enzymatic Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified human IDO1.

-

Enzyme and Substrate: Recombinant human IDO1 with an N-terminal His tag is expressed in E. coli and purified. The substrate used is D-Tryptophan.

-

Reaction Mixture: The assay is performed at room temperature in 50 mM potassium phosphate buffer (pH 6.5) containing:

-

20 nM IDO1 enzyme

-

2 mM D-Tryptophan

-

20 mM ascorbate

-

3.5 µM methylene blue

-

0.2 mg/mL catalase

-

-

Procedure:

-

The reaction is initiated by the addition of the enzyme to the reaction mixture containing various concentrations of this compound.

-

The initial reaction rates are determined by continuously monitoring the increase in absorbance at 321 nm, which corresponds to the formation of N'-formylkynurenine.

-

IC50 values are calculated from the dose-response curves.

-

HeLa Cell-Based IDO1 Assay

This assay determines the potency of this compound in a cellular context where IDO1 expression is induced.

-

Cell Line: Human HeLa cells.

-

Procedure:

-

HeLa cells are seeded in 96-well plates and allowed to adhere overnight.

-

IDO1 expression is induced by treating the cells with recombinant human IFN-γ (e.g., 50 ng/mL).

-

Simultaneously, cells are treated with a serial dilution of this compound.

-

The plates are incubated for 48 hours.

-

After incubation, the cell culture supernatant is collected.

-

The concentration of kynurenine in the supernatant is measured. This can be done spectrophotometrically after conversion of N-formylkynurenine to kynurenine and reaction with Ehrlich's reagent, or by LC-MS/MS.

-

IC50 values are determined by plotting the percentage of inhibition of kynurenine production against the concentration of this compound.

-

In Vivo Mouse Melanoma Efficacy Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an IDO1 inhibitor in a syngeneic mouse model.

-

Animal Model: C57BL/6 mice.

-

Tumor Model: Subcutaneous implantation of B16 melanoma cells engineered to secrete GM-CSF (to enhance immunogenicity).

-

Treatment:

-

Once tumors are established and reach a predetermined size, mice are randomized into vehicle control and treatment groups.

-

The this compound analog ('5l') is administered subcutaneously at a dose of 75 mg/kg twice daily.

-

-

Efficacy Evaluation:

-

Tumor volumes are measured regularly (e.g., twice weekly) using calipers.

-

The primary endpoint is tumor growth control (TGC), calculated as the percentage of tumor growth inhibition compared to the vehicle-treated group.

-

Pharmacodynamic assessments may include measuring plasma or tumor kynurenine and tryptophan levels at various time points after dosing to confirm target engagement.

-

Toxicology and Safety Pharmacology

As of the date of this document, specific preclinical toxicology and safety pharmacology data for this compound are not publicly available. In general, preclinical safety evaluation for a novel therapeutic agent would involve a battery of in vitro and in vivo studies to assess its potential adverse effects. These studies are typically conducted in compliance with Good Laboratory Practice (GLP) regulations.

General Toxicology Studies May Include:

-

Single-dose and repeat-dose toxicity studies in at least two species (one rodent, one non-rodent) to identify potential target organs of toxicity and to determine a no-observed-adverse-effect level (NOAEL).

-

Genotoxicity assays (e.g., Ames test, in vitro micronucleus assay, in vivo chromosome aberration assay) to assess the mutagenic and clastogenic potential of the compound.

Safety Pharmacology Core Battery Studies Typically Evaluate Effects on:

-

Central Nervous System: Functional observational battery (FOB) or similar assessments in rodents.

-

Cardiovascular System: In vivo assessment of blood pressure, heart rate, and electrocardiogram (ECG) in a non-rodent species, often using telemetry. In vitro hERG channel assay to assess the risk of QT prolongation.

-

Respiratory System: Assessment of respiratory rate and function in rodents.

Conclusion

This compound is a potent and selective inhibitor of IDO1 with demonstrated in vitro activity in both enzymatic and cellular assays. Preclinical in vivo studies using a structurally related analog have shown anti-tumor efficacy in a mouse melanoma model. Further investigation into the pharmacokinetics, pharmacodynamics, and a comprehensive toxicology and safety profile of this compound would be necessary to support its advancement into clinical development. This document provides a foundational summary of the currently available preclinical data to aid in the further research and development of this compound.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Discovery of Novel Inhibitors of Indoleamine 2,3-Dioxygenase 1 Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. jitc.bmj.com [jitc.bmj.com]

- 5. Preclinical investigations and a first-in-human phase I trial of M4112, the first dual inhibitor of indoleamine 2,3-dioxygenase 1 and tryptophan 2,3-dioxygenase 2, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Ido-IN-1 In Vitro Assays

These application notes provide detailed protocols for the in vitro evaluation of Ido-IN-1, a potential inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). The protocols are intended for researchers, scientists, and drug development professionals working on the characterization of IDO1 inhibitors.

Introduction

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2] By depleting tryptophan and generating immunomodulatory kynurenine pathway metabolites, IDO1 plays a critical role in creating an immunosuppressive microenvironment.[1][2] Upregulation of IDO1 is a key mechanism of immune evasion in cancer, making it an attractive target for cancer immunotherapy.[3][4] The following protocols describe standard in vitro methods to assess the inhibitory activity of compounds like this compound against the IDO1 enzyme.

Data Presentation

The inhibitory activity of this compound and reference compounds against IDO1 can be quantified by determining their half-maximal inhibitory concentration (IC50). The following table provides an example of how to present such quantitative data. Please note that the IC50 values for this compound are hypothetical and need to be determined experimentally.

| Compound | Assay Type | IC50 (nM) | Hill Slope | Maximum Inhibition (%) |

| This compound | Cell-Free | To be determined | TBD | TBD |

| This compound | Cell-Based (SKOV-3) | To be determined | TBD | TBD |

| Epacadostat | Cell-Based (SKOV-3) | ~15.3[2] | 0.07792[2] | 100[2] |

| BMS-986205 | Cell-Based (SKOV-3) | ~9.5[2] | 0.2575[2] | ~80[2] |

Signaling Pathway

The following diagram illustrates the catalytic function of the IDO1 enzyme in the kynurenine pathway, the target of this compound.

Caption: IDO1 pathway and the inhibitory action of this compound.

Experimental Protocols

Two primary types of in vitro assays are recommended for evaluating this compound: a cell-free (enzyme) assay and a cell-based assay.

Cell-Free Fluorogenic IDO1 Enzyme Assay

This assay measures the direct inhibitory effect of this compound on purified recombinant human IDO1 enzyme activity. The protocol is adapted from commercially available kits.[3][4][5]

Experimental Workflow:

Caption: Workflow for the cell-free IDO1 enzyme assay.

Materials:

-

Recombinant Human IDO1 His-Tag (e.g., BPS Bioscience, Cat. #71182)

-

IDO1 Assay Buffer

-

L-Tryptophan

-

Fluorogenic Developer Solution

-

This compound

-

Black 96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Thaw all reagents and keep them on ice.

-

Prepare a 10X stock solution of L-tryptophan in IDO1 Assay Buffer.

-

Prepare a serial dilution of this compound in assay buffer. The final DMSO concentration should not exceed 0.5%.[5]

-

-

Assay Reaction:

-

To a black 96-well plate, add 10 µL of the diluted this compound or vehicle control.

-

Add 80 µL of diluted recombinant IDO1 enzyme to each well.

-

Incubate for 15 minutes at room temperature with gentle shaking.

-

Initiate the enzymatic reaction by adding 10 µL of 10X L-tryptophan solution to each well for a final volume of 100 µL.

-

Incubate the plate at 37°C for 45 minutes in the dark.

-

-

Detection:

-

Stop the reaction by adding 50 µL of Fluorogenic Developer Solution to each well.

-

Seal the plate and incubate at 45°C for 3 hours in the dark with gentle shaking.[3]

-

Allow the plate to cool to room temperature for 10 minutes.

-

Measure the fluorescence at an excitation wavelength of 402 nm and an emission wavelength of 488 nm.[3][4]

-

-

Data Analysis:

-

Subtract the background fluorescence (wells without enzyme) from all readings.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cell-Based IDO1 Kynurenine Assay

This assay measures the ability of this compound to inhibit IDO1 activity in a cellular context. The human ovarian cancer cell line SKOV-3, which expresses IDO1 upon stimulation with interferon-gamma (IFN-γ), is commonly used.[6]

Experimental Workflow:

Caption: Workflow for the cell-based IDO1 kynurenine assay.

Materials:

-

SKOV-3 cells

-

Cell culture medium (e.g., McCoy's 5A with 10% FBS)

-

Human Interferon-gamma (IFN-γ)

-

This compound

-

Trichloroacetic acid (TCA)

-

p-Dimethylaminobenzaldehyde (p-DMAB) reagent (in acetic acid)

-

96-well cell culture plates

-

Absorbance microplate reader

Procedure:

-

Cell Seeding and IDO1 Induction:

-

Compound Treatment:

-

Prepare serial dilutions of this compound in fresh assay medium containing 50 µg/mL L-tryptophan.

-

Remove the IFN-γ-containing medium from the cells and replace it with 200 µL of the medium containing the different concentrations of this compound or vehicle control.

-

Incubate for an additional 24-48 hours.

-

-

Kynurenine Detection:

-

After the incubation period, carefully collect 140 µL of the cell culture supernatant.

-

Add 10 µL of 6.1 N TCA to the supernatant, mix, and incubate for 30 minutes at 50°C to hydrolyze N-formylkynurenine to kynurenine.[1]

-

Centrifuge the plate to pellet any precipitate.

-

Transfer 100 µL of the supernatant to a new plate and add 100 µL of 2% (w/v) p-DMAB in acetic acid.[1]

-

A yellow color will develop. Read the absorbance at 480 nm using a microplate reader.

-

-

Data Analysis:

-

Create a standard curve using known concentrations of kynurenine to determine the kynurenine concentration in the samples.

-

Calculate the percent inhibition of kynurenine production for each concentration of this compound relative to the vehicle control (IFN-γ stimulated cells without inhibitor).

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration.

-

Concluding Remarks

The described cell-free and cell-based assays provide a robust framework for the in vitro characterization of this compound. The cell-free assay allows for the assessment of direct enzyme inhibition, while the cell-based assay provides insights into the compound's activity in a more physiologically relevant context, accounting for cell permeability and metabolism. For a comprehensive profile, it is recommended to perform both types of assays and to include reference compounds for comparison.

References

- 1. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. oncotarget.com [oncotarget.com]

Ido-IN-1 cell culture working concentration

An in-depth guide to the application of Ido-IN-1, a potent inhibitor of Indoleamine 2,3-dioxygenase (IDO1), for in vitro cell culture experiments. This document provides researchers, scientists, and drug development professionals with comprehensive protocols and technical data to effectively utilize this compound in their studies.

Application Note: this compound in Cell Culture

Introduction this compound is a potent small molecule inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in the kynurenine pathway of tryptophan metabolism.[1] IDO1 is a key immunomodulatory enzyme that suppresses T-cell function by depleting the essential amino acid L-tryptophan and generating immunosuppressive metabolites like kynurenine.[2][3][4] In the tumor microenvironment, cancer cells often upregulate IDO1 to evade immune surveillance.[4][5] By blocking IDO1, this compound can restore local tryptophan levels, prevent kynurenine production, and subsequently reverse this immunosuppressive mechanism, thereby enhancing anti-tumor immune responses.[2]

Mechanism of Action IDO1 catalyzes the first and rate-limiting step in the degradation of L-tryptophan to N-formylkynurenine.[6] The subsequent depletion of tryptophan and accumulation of kynurenine metabolites leads to the suppression of effector T-cells and the promotion of regulatory T-cells (Tregs), creating an immune-tolerant environment.[3][7] this compound directly inhibits the enzymatic activity of IDO1, preventing the catabolism of tryptophan and mitigating the downstream immunosuppressive effects.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound.

Table 1: Inhibitory Activity of this compound

| Assay Type | Cell Line | Parameter | Value | Reference |

| Cell-free | N/A | IC₅₀ | 59 nM | [1] |

| Cell-based | HeLa | IC₅₀ | 12 nM | [8] |

Table 2: Solubility of this compound

| Solvent | Concentration | Notes | Reference |

| DMSO | 63 - 120 mg/mL (199 - 380 mM) | Use fresh, anhydrous DMSO as the compound is moisture-sensitive.[1] | [1][8] |

| Ethanol | ~63 mg/mL | May require sonication to fully dissolve. | [1] |

| Water | Insoluble | [1] | |

| Cell Culture Medium | Varies | The final DMSO concentration in the medium should not exceed 0.3%.[5][9] |

Signaling Pathway and Experimental Workflows

Caption: The IDO1 signaling pathway and the inhibitory action of this compound.

Caption: Workflow for a cell-based IDO1 activity assay.

Caption: Workflow for a T-cell and cancer cell co-culture assay.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solutions

-

Reconstitution: Briefly centrifuge the vial of this compound powder to ensure all material is at the bottom.

-

Solvent Selection: Use fresh, anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM).

-

Dissolution: Add the calculated volume of DMSO to the vial. Vortex thoroughly and, if necessary, use gentle warming or sonication to ensure complete dissolution.[8]

-

Aliquoting and Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles and moisture absorption. Store at -20°C for short-term (months) or -80°C for long-term (years) storage.[1][8]

Protocol 2: Cell-Based IDO1 Activity Assay (Kynurenine Measurement)

This protocol is adapted for a 96-well plate format using IDO1-expressing cells like HeLa or IFN-γ-induced SKOV-3 cells.[5][8]

Materials:

-

IDO1-expressing cells (e.g., HeLa, SKOV-3)

-

Complete cell culture medium

-

Recombinant human IFN-γ

-

This compound stock solution (in DMSO)

-

30% (w/v) Trichloroacetic Acid (TCA)

-

Ehrlich's Reagent (e.g., 2% (w/v) 4-dimethylaminobenzaldehyde in glacial acetic acid)

-

L-Kynurenine standard (for standard curve)

-

96-well flat-bottom tissue culture plates

-

96-well clear flat-bottom assay plates

Procedure:

-

Cell Plating: Seed cells at an appropriate density (e.g., 3 x 10⁴ SKOV-3 cells/well) in a 96-well plate and allow them to adhere overnight at 37°C, 5% CO₂.[5]

-

IDO1 Induction: The next day, replace the medium with fresh medium containing 100 ng/mL of IFN-γ to induce IDO1 expression.[5] Incubate for 24 hours. (Include wells without IFN-γ as a negative control).

-

Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium from your DMSO stock. Remove the IFN-γ-containing medium and add the this compound dilutions to the cells. Ensure the final DMSO concentration is ≤0.3%.[5] Include a vehicle control (DMSO only).

-

Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.[8]

-

Kynurenine Detection: a. Carefully transfer 140 µL of supernatant from each well to a new 96-well plate.[9] b. Add 10 µL of 6.1 N TCA (or a similar final concentration) to each well.[9] c. Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[10] d. Centrifuge the plate at 2500 rpm for 10 minutes to pellet any precipitate.[9] e. Transfer 100 µL of the clarified supernatant to a new clear, flat-bottom 96-well plate. f. Add 100 µL of Ehrlich's Reagent to each well and incubate at room temperature for 10 minutes until a yellow color develops.

-

Data Acquisition: Measure the absorbance at 480 nm using a microplate reader.[9]

-

Analysis: Prepare a kynurenine standard curve.[5] Use the standard curve to calculate the concentration of kynurenine in each sample. Plot the kynurenine concentration against the log of the this compound concentration and fit a dose-response curve to determine the IC₅₀ value.

Protocol 3: T-Cell Co-Culture Assay for Functional Readout

This protocol assesses the ability of this compound to rescue T-cell activation from IDO1-mediated immunosuppression.[5][11]

Materials:

-

IDO1-expressing cancer cells (e.g., SKOV-3)

-

T-cells (e.g., Jurkat cell line or primary T-cells)

-

T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies or beads)

-

This compound stock solution

-

Human IL-2 ELISA Kit

Procedure:

-

Prepare Cancer Cells: Plate and induce IDO1 expression in cancer cells as described in Protocol 2, steps 1-2.

-

Initiate Co-Culture: After IDO1 induction, add T-cells to the wells containing the cancer cell monolayer at a suitable Effector:Target ratio (e.g., 5:1).

-

Treatment and Stimulation: Add this compound serial dilutions and T-cell activation stimuli to the co-culture.

-

Incubation: Incubate the co-culture plate for 48-72 hours at 37°C, 5% CO₂.

-

Supernatant Collection: Centrifuge the plate to pellet cells and collect the supernatant.

-

IL-2 Measurement: Quantify the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit, following the manufacturer's instructions.[5]

-

Analysis: Plot the IL-2 concentration against the log of the this compound concentration to determine the EC₅₀ for the rescue of T-cell activation.

Protocol 4: Cell Viability/Cytotoxicity Assay

It is crucial to assess whether this compound exhibits cytotoxic effects at the working concentrations, as this can confound the results of functional assays.[5][11]

Materials:

-

Cell lines of interest (e.g., cancer cell line and T-cell line, cultured separately)

-

This compound stock solution

-

Cell viability reagent (e.g., MTT, MTS, or a luminescent-based reagent like CellTiter-Glo®)

Procedure:

-

Cell Plating: Plate cells in a 96-well plate at a density appropriate for a 48-72 hour incubation period.

-

Treatment: Add a range of this compound concentrations to the cells, mirroring the concentrations used in the functional assays.

-